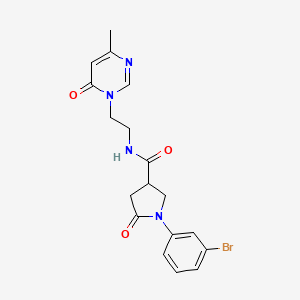
1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19BrN4O3 and its molecular weight is 419.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a bromophenyl group, a pyrimidine moiety, and a pyrrolidine backbone, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising results against various Gram-positive bacteria and drug-resistant fungi. For instance:
- In vitro Studies : The compound has been tested against strains such as Staphylococcus aureus and Candida auris, demonstrating significant antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for clinical application .
Anticancer Activity
The compound also exhibits anticancer properties. In a study involving A549 human lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation effectively:
- Cell Viability Assays : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating high potency against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, leading to cell death.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of cell death .
Case Studies
- Study on Antimicrobial Resistance : A comprehensive analysis was conducted on the effectiveness of the compound against multi-drug resistant pathogens. The results indicated that derivatives of the compound could overcome resistance mechanisms present in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cancer Cell Line Study : In another study, various derivatives were synthesized and tested against different cancer cell lines. The results showed that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent compounds .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c1-12-7-16(24)22(11-21-12)6-5-20-18(26)13-8-17(25)23(10-13)15-4-2-3-14(19)9-15/h2-4,7,9,11,13H,5-6,8,10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBBIJKWUZQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













